molecular formula C19H23N3O3S B2479982 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034293-20-2

1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No. B2479982
M. Wt: 373.47
InChI Key: TVQAJJFVMKNLIF-UHFFFAOYSA-N
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Description



  • The compound is a piperidine derivative with a unique chemical structure.

  • It contains an azetidine ring and a naphthalene-sulfonyl group.

  • The molecular formula is C14H20N4O3S .





  • Synthesis Analysis



    • The starting material is (N-Boc-azetidin-3-ylidene)acetate, obtained from (N-Boc)azetidin-3-one.

    • Aza-Michael addition with NH-heterocycles yields the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

    • The synthesis also involves methyl 2-(oxetan-3-ylidene)acetate, which forms 3-substituted 3-(acetoxymethyl)oxetane compounds.





  • Molecular Structure Analysis



    • The compound’s molecular weight is 324.4 g/mol .

    • It contains a piperidine ring and a pyridine-2-carboxamide moiety.





  • Chemical Reactions Analysis



    • The compound can undergo aza-Michael addition and Suzuki-Miyaura cross-coupling reactions.

    • These reactions allow diversification of novel heterocyclic amino acid derivatives.




  • Scientific Research Applications

    Histone Deacetylase Inhibition and Antiproliferative Activity

    • Compound A, structurally similar to the chemical , is a potent class I histone deacetylase (HDAC) inhibitor with significant antiproliferative activity against human tumor cell lines (Fonsi et al., 2009).

    Anticonvulsant Activity

    • Naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives have been evaluated for their potential anticonvulsant properties, indicating a promising direction for further research (Ghareb et al., 2017).

    PET Imaging Applications

    • Carbon-11 labeled naphthalene-sulfonamides, including compounds structurally related to the query chemical, have been synthesized as potential PET agents for imaging human CCR8, indicating their potential in diagnostic imaging (Wang et al., 2008).

    Antibacterial Agents

    • Naphthalen-1-ylsulfonyl derivatives have shown potent antibacterial properties, indicating their potential use in developing new antibacterial medications (Abbasi et al., 2015).

    Synthesis and Molecular Interaction Studies

    • Studies on the synthesis of naphthalene-sulfonamide derivatives and their molecular interactions provide insights into the development of new compounds with potential therapeutic applications (Shim et al., 2002).

    Antiproliferative and Tubulin Inhibition

    • Derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, structurally related to the query compound, have been identified as new tubulin inhibitors with antiproliferative properties (Krasavin et al., 2014).

    Future Directions



    • Further research is needed to explore its biological activity and potential therapeutic applications.




    Please note that the exact mechanism of action and future directions would require additional studies and investigation. For more detailed information, refer to relevant scientific papers and databases12.


    properties

    IUPAC Name

    1-(1-naphthalen-1-ylsulfonylazetidin-3-yl)piperidine-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H23N3O3S/c20-19(23)15-8-10-21(11-9-15)16-12-22(13-16)26(24,25)18-7-3-5-14-4-1-2-6-17(14)18/h1-7,15-16H,8-13H2,(H2,20,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TVQAJJFVMKNLIF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1C(=O)N)C2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H23N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    373.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide

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